molecular formula C19H17N5O3 B14143890 Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate CAS No. 958984-17-3

Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate

Cat. No.: B14143890
CAS No.: 958984-17-3
M. Wt: 363.4 g/mol
InChI Key: ACTZMRRUPVAZEJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as ethyl cyanoacetate and guanidine derivatives under basic conditions.

    Introduction of the pyrazolyl group: This step might involve the reaction of the pyrimidine intermediate with 3,5-dimethylpyrazole in the presence of a suitable catalyst.

    Attachment of the cyanophenoxy group: This can be done through nucleophilic substitution reactions where the pyrimidine intermediate reacts with 4-cyanophenol.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate
  • Ethyl 4-(4-methoxyphenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate is unique due to the presence of the cyanophenoxy group, which can impart distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

958984-17-3

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 4-(4-cyanophenoxy)-2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C19H17N5O3/c1-4-26-18(25)16-11-21-19(24-13(3)9-12(2)23-24)22-17(16)27-15-7-5-14(10-20)6-8-15/h5-9,11H,4H2,1-3H3

InChI Key

ACTZMRRUPVAZEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)C#N)N3C(=CC(=N3)C)C

solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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